A'-Neogammacerane, (17alpha)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13849-96-2 |
|---|---|
Molecular Formula |
C30H52 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23+,24-,25-,27+,28+,29-,30-/m1/s1 |
InChI Key |
ZRLNBWWGLOPJIC-SUWMKODTSA-N |
SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of A Neogammacerane, 17alpha
Presence in Geological Sediments and Rocks
A'-Neogammacerane, (17alpha)-, often referred to simply as gammacerane (B1243933) in geochemical literature, is a geologically stable molecule preserved in ancient sediments and petroleum. Its fused, stable structure allows it to persist over geologic timescales, making it a reliable molecular fossil. wikipedia.org
Association with Specific Lithologies and Depositional Environments
A'-Neogammacerane, (17alpha)- is frequently identified in fine-grained sedimentary rocks rich in organic matter, such as oil shales and mudstones. acs.org Its occurrence is strongly linked to depositional environments characterized by water column stratification. This stratification can be caused by salinity or thermal gradients, leading to anoxic or suboxic bottom waters that favor the preservation of organic matter. wikipedia.org
The compound is a prominent biomarker in various lacustrine (lake) and marine depositional systems. In lacustrine settings, particularly saline or hypersaline lakes, elevated concentrations of A'-Neogammacerane are often observed. acs.org For instance, studies of the Paleogene lacustrine source rocks in the Erlian Basin have shown high gammacerane ratios in dolomitic mudstones. acs.org Similarly, it is a well-known component of the Green River Shale, a classic example of a lacustrine oil shale. pnas.org
In marine environments, A'-Neogammacerane is associated with carbonate and evaporite sequences, often indicating restricted circulation and hypersaline conditions. pnas.org Its presence in marls within evaporitic sequences, such as the Messinian Vena del Gesso formation in Italy, further supports its connection to saline, stratified water bodies. nih.gov The Gammacerane Index, which is a measure of its abundance relative to C30 hopane (B1207426), is often low in shaly source rocks and can indicate carbonate source rocks when high. scispace.comresearchgate.net
Table 1: Association of A'-Neogammacerane, (17alpha)- with Lithologies and Depositional Environments
| Lithology | Depositional Environment | Associated Conditions | Reference |
|---|---|---|---|
| Oil Shale / Mudstone | Lacustrine (Saline/Hypersaline) | Water Column Stratification, Anoxia/Suboxia | acs.org |
| Dolomitic Mudstone | Lacustrine (Saline) | Fault-controlled Sags, Hydrothermal Influence | acs.org |
| Marl | Marine (Evaporitic) | Hypersalinity, Stratified Water Column | nih.gov |
| Carbonates (Limestone, Dolomite) | Marine (Restricted) | Anoxia, High Salinity | researchgate.net |
Distribution in Petroleum Systems and Source Rocks
A'-Neogammacerane, (17alpha)- is a key biomarker in petroleum geochemistry, used for oil-source rock correlation and for characterizing the depositional environment of source rocks. scispace.com Its distribution in crude oils and source rock extracts can help delineate different petroleum systems. For example, in the Abu Gharadig and Shushan basins of Egypt, variations in the Gammacerane Index helped to distinguish between different oil families and infer their source rock characteristics. scispace.com
The compound is particularly abundant in oils derived from source rocks deposited under saline conditions. In the Mahu Sag of the Junggar Basin, oils with high gammacerane indices are linked to source rocks from a hypersaline lacustrine environment. cup.edu.cn The Gammacerane Index (Gammacerane/C30 hopane) is a widely used parameter; a high value is often indicative of a stratified water column, which can be associated with hypersalinity. researchgate.net
Table 2: Gammacerane Index in Various Petroleum Source Rocks
| Basin/Formation | Depositional Environment | Gammacerane/C30 Hopane Ratio | Interpretation | Reference |
|---|---|---|---|---|
| Erlian Basin (Lower Cretaceous) | Lacustrine (Saline) | > 0.2 | High-quality source rock, stratified | acs.org |
| Abu Gharadig Basin | Marine (Suboxic) | Relatively High | Generated from marine sources | scispace.com |
| Qaidam Basin (Paleogene-Neogene) | Lacustrine (Saline) | Variable | Indicates degree of stratification and salinity | acs.org |
| Mahu Sag, Junggar Basin | Lacustrine (Hypersaline) | High | Strongly stratified, highly saline water column | cup.edu.cn |
Paleoenvironmental Reconstruction through Sedimentary Records
The presence and abundance of A'-Neogammacerane, (17alpha)- in sedimentary records serve as a powerful tool for paleoenvironmental reconstruction. wikipedia.org A high Gammacerane Index is widely interpreted as an indicator of a stratified water column. wikipedia.orgwordpress.com This stratification leads to anoxic or euxinic (anoxic and sulfidic) bottom waters, which can be a result of high salinity in both marine and non-marine settings. pnas.org
Therefore, gammacerane is not strictly a hypersalinity indicator but rather points to the density stratification of the water column that allows for the development of anoxia. This explains its presence in both hypersaline environments and some freshwater lacustrine deposits that experience seasonal stratification. wikipedia.org The analysis of gammacerane in conjunction with other biomarkers allows for a more detailed reconstruction of past environments, including redox conditions, salinity, and biological inputs. acs.org
Biological Sources and Biogeochemical Cycling
The ultimate origin of A'-Neogammacerane, (17alpha)- is biological, arising from the diagenetic alteration of precursor molecules synthesized by specific organisms.
Microbial Production: Insights from Bacterial Hopanoids
The direct biological precursor to A'-Neogammacerane, (17alpha)- is believed to be tetrahymanol (B161616). wordpress.com Tetrahymanol is a pentacyclic triterpenoid (B12794562) alcohol produced by a variety of organisms, including bacteria. nih.gov While hopanoids, the broader class of compounds to which A'-Neogammacerane belongs, are widespread in bacteria, the synthesis of tetrahymanol in prokaryotes appears to follow a distinct pathway. nih.gov
Bacteria possess the enzyme squalene-hopene cyclase (SHC), which cyclizes squalene (B77637) to form hopene derivatives like diploptene (B154308) and diplopterol. nih.gov A subsequent ring expansion, catalyzed by the enzyme tetrahymanol synthase (Ths), is thought to convert a hopene precursor into tetrahymanol. nih.gov This pathway has been identified in various bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers. nih.gov The primary source of tetrahymanol leading to significant gammacerane accumulations in sediments is often attributed to bacterivorous ciliates (protozoa) that graze on bacteria at or below the chemocline of a stratified water column. wikipedia.orgwordpress.com These ciliates synthesize tetrahymanol, particularly when their diet is deficient in sterols. wikipedia.org
Contribution from Eukaryotic Organisms (e.g., Plants, Fungi)
While the major pathway to geologically significant A'-Neogammacerane is through microbial tetrahymanol, hopanoids and their precursors are also found in some eukaryotic organisms. The name "hopanoid" itself originates from the genus of tropical trees Hopea, from which these compounds were first isolated. wikipedia.org
Environmental Compartmentalization in Modern Ecosystems
Based on extensive literature searches, there is a notable lack of scientific data regarding the specific compartmentalization of A'-Neogammacerane, (17alpha)- (gammacerane) in modern ecosystems. The vast majority of research has focused on its role as a biomarker in ancient sediments, sedimentary rocks, and crude oils to reconstruct past environmental conditions.
Therefore, a quantitative breakdown of its distribution in modern environmental compartments cannot be provided due to the absence of published research on this specific topic.
Biosynthetic and Geochemical Formation Pathways of A Neogammacerane, 17alpha
Enzymatic Biosynthesis in Living Organismsontosight.airesearchgate.net
While A'-Neogammacerane, (17alpha)- itself is primarily considered a geochemically altered product, its ultimate origin lies in biologically produced precursors. vulcanchem.com The enzymatic pathways that synthesize the fundamental gammacerane (B1243933) skeleton are crucial to understanding its presence in the geosphere.
Squalene (B77637) Cyclization and Hopanoid Precursorsresearchgate.net
The biosynthesis of the pentacyclic triterpenoid (B12794562) skeleton of gammacerane originates from the linear C30 isoprenoid, squalene. wikipedia.org In eukaryotes, such as the ciliate Tetrahymena pyriformis, the enzyme squalene-tetrahymanol cyclase directly catalyzes the cyclization of squalene to form tetrahymanol (B161616). nih.govnih.gov This process is a remarkable feat of enzymatic control, transforming a flexible chain into a complex, multi-ring structure. researchgate.net
In contrast, bacteria utilize a two-step process. First, the enzyme squalene-hopene cyclase (Shc) converts squalene into a hopene molecule, typically diploptene (B154308). wikipedia.orgnih.gov Subsequently, a separate enzyme, tetrahymanol synthase (Ths), catalyzes a ring expansion of the hopene precursor to form tetrahymanol. nih.govnih.gov This distinction highlights a convergent evolution of tetrahymanol synthesis between eukaryotes and bacteria. nih.gov Tetrahymanol is considered the primary biological precursor that, upon burial and diagenesis, leads to the formation of gammacerane and its isomers. wikipedia.orgresearchgate.net
| Enzyme | Organism Type | Substrate | Product | Key Feature |
| Squalene-tetrahymanol cyclase | Eukaryotes (e.g., ciliates) | Squalene | Tetrahymanol | Direct cyclization to tetrahymanol. nih.govnih.gov |
| Squalene-hopene cyclase (Shc) & Tetrahymanol synthase (Ths) | Bacteria | Squalene -> Diploptene -> Tetrahymanol | Tetrahymanol | Two-step pathway via a hopene intermediate. wikipedia.orgnih.govnih.gov |
Stereochemical Control in Biosynthetic Routes
The stereochemistry of triterpenoids is precisely controlled by the enzymes, known as oxidosqualene cyclases (OSCs) in eukaryotes and squalene-hopene cyclases (Shcs) in prokaryotes, that catalyze the initial cyclization cascade. nih.govacs.org These enzymes guide the folding of the squalene or oxidosqualene substrate within their active sites, dictating the formation of specific stereocenters. nih.govacs.org For instance, the cyclization of squalene to tetrahymanol involves a series of cationic intermediates, and the enzyme stabilizes these intermediates and controls the subsequent ring closures and rearrangements to produce a specific stereoisomer. researchgate.netrsc.org
The formation of the initial biological precursor, likely tetrahymanol with a 17β(H),21β(H)-configuration, is under strict enzymatic control. The (17alpha)- configuration of A'-Neogammacerane is not believed to be a primary biosynthetic product but rather the result of later abiotic isomerization. lookchem.com The remarkable specificity of these cyclases ensures the production of a limited number of stereoisomers from a vast number of possibilities, although recent research has shown some enzymes can produce novel stereochemistries. nih.govacs.org
Insights from Genetic and Isotopic Studies
Genetic and isotopic studies have been instrumental in elucidating the biosynthetic pathways leading to gammacerane precursors. The identification of the tetrahymanol synthase (Ths) gene in various bacteria, including methanotrophs and sulfate-reducers, has significantly expanded the known range of potential biological sources of gammacerane precursors beyond ciliates. nih.govnih.gov Deletion of the squalene-hopene cyclase (shc) gene in certain bacteria was shown to eliminate both hopanoid and tetrahymanol production, confirming that hopanoids are intermediates in the bacterial synthesis of tetrahymanol. nih.gov
Isotopic labeling experiments, where organisms are fed substrates labeled with stable isotopes like ¹³C or deuterium, have helped trace the transformation of precursors into final products. Such studies have confirmed that squalene is the direct precursor to tetrahymanol. nih.gov These techniques are crucial for definitively linking a specific organism or metabolic pathway to the production of a biomarker precursor found in environmental samples. mdpi.comnih.gov
Post-Depositional and Diagenetic Transformationsresearchgate.net
Once the biological precursor molecules are deposited in sediments, they undergo a series of transformations driven by the geological environment. These abiotic processes are responsible for converting the initial biosynthetic products into the complex mixture of isomers, including A'-Neogammacerane, (17alpha)-, found in mature sediments and petroleum. vulcanchem.com
Abiotic Isomerization Mechanismsresearchgate.net
The primary biological hopanoids and gammaceranoids typically possess what are known as "bio-isomers," which are often thermodynamically less stable than their "geo-isomer" counterparts found in geological samples. During diagenesis (the physical and chemical changes occurring in sediments at low temperature and pressure), acid-catalyzed reactions are believed to drive the isomerization of these compounds.
Specifically, the biologically produced 17β(H),21β(H)-hopanes and related gammacerane precursors can isomerize to the more thermally stable 17α(H),21β(H) configuration. This process likely occurs via protonation, leading to the formation of carbocation intermediates that can then rearrange to a more stable configuration. Clay minerals in the sediment can act as catalysts for these isomerization reactions. A'-Neogammacerane, (17alpha)- is considered a product of such diagenetic isomerization from a gammacerane precursor.
Thermal Maturation and Geochemical Alteration
As sediments are buried deeper, they are subjected to increasing temperatures, a process known as thermal maturation. This increased thermal stress drives further isomerization and alteration of organic molecules. Biomarker maturity parameters, such as the ratios of specific sterane and hopane (B1207426) isomers, are used to assess the thermal history of a rock or oil. earth-science.netmdpi.com For instance, the 22S/(22S+22R) ratio for C₃₁ hopanes increases with maturity, eventually reaching an equilibrium value. earth-science.netnih.gov
Gammacerane is known to be more thermally stable than many other biomarkers, such as hopanes. cambridge.orgresearchgate.net However, with increasing thermal maturity, the relative concentrations of different gammacerane isomers can change. The formation and relative abundance of A'-Neogammacerane, (17alpha)- can, therefore, be influenced by the degree of thermal maturation. cambridge.org At very high levels of thermal stress (late oil window and beyond), all biomarker molecules, including gammacerane and its isomers, will eventually be destroyed through the cracking of carbon-carbon bonds. cambridge.org
Formation of Related Gammacerane Isomers
The term gammacerane refers to a specific pentacyclic triterpenoid skeleton, but in geochemical contexts, it represents a family of related isomers that form during diagenesis. wikipedia.org The initial biological precursor, tetrahymanol, has a specific stereochemistry. However, the energy input from geological heating allows for the breaking and reforming of chemical bonds, leading to the formation of various stereoisomers. wikipedia.org The relative distribution of these isomers can provide valuable information about the origin and thermal maturity of the organic matter in a rock sample. wikipedia.orgnih.gov
One of the most significant related compound classes are the hopanes, which share a very similar pentacyclic structure. smolecule.com The biological 17β(H),21β(H)-hopane configuration is often accompanied in sediments by its diagenetic isomers, 17β(H),21α(H)-hopane (moretane) and the more stable 17α(H),21β(H)-hopane. The presence and ratios of these isomers are routinely used to assess the thermal maturity of petroleum and source rocks. nih.gov A'-Neogammacerane, (17alpha)- is considered part of this suite of geochemically altered triterpenoids. smolecule.com
Geochemists use specific isomer ratios as proxies for environmental conditions and thermal history. The gammacerane index (GI), calculated as the ratio of gammacerane to C30-hopane, is often used as an indicator of water column stratification during sediment deposition. nih.gov However, this index can be influenced by high thermal maturity. nih.gov The analysis of gammacerane and its isomers, alongside other biomarkers like hopanes and steranes, allows for a detailed reconstruction of past depositional environments and the thermal history of sedimentary basins. wikipedia.orgnih.govnih.gov
Table 2: Geochemical Significance of Gammacerane and Related Isomers
| Compound/Index | Chemical Structure/Ratio | Geochemical Interpretation |
|---|---|---|
| A'-Neogammacerane, (17alpha)- | A stable, geochemically formed isomer of gammacerane/hopane. | Indicates thermal maturation of biological precursor molecules. vulcanchem.com |
| Gammacerane | The diagenetic product of tetrahymanol dehydroxylation. | Biomarker for organisms that produce tetrahymanol, particularly ciliates. wikipedia.orgpnas.org |
| Gammacerane Index (GI) | Ratio of Gammacerane / C30-Hopane | Indicator of water column stratification and salinity in the depositional environment. nih.gov |
| Hopane Isomers (17α/17β) | Ratios between different stereoisomers of hopane (e.g., 17α(H),21β(H) vs 17β(H),21β(H)). | Measures the extent of thermal maturation; ratios approach an equilibrium value with increased temperature. nih.gov |
Synthetic Methodologies and Chemical Derivatization of A Neogammacerane, 17alpha
Total Synthesis Approaches
The total synthesis of complex pentacyclic triterpenoids like A'-Neogammacerane, (17alpha)- is a formidable task in organic chemistry. These molecules, characterized by a rigid polycyclic framework and numerous stereocenters, require sophisticated synthetic strategies to achieve their construction with high levels of stereocontrol.
Multi-step Reaction Sequences and Key Intermediates
The synthesis of pentacyclic triterpenes typically involves lengthy multi-step sequences. A common strategy is the application of cationic cyclization reactions, which mimic the biosynthetic pathway of these molecules. acs.orgnih.gov For instance, the enantioselective synthesis of lupeol, a related pentacyclic triterpene, was achieved using two carefully designed cation-π cyclization stages to generate the pentacyclic structure with complete stereocontrol. acs.orgnih.gov This approach highlights the power of biomimetic synthesis, where laboratory synthesis emulates natural biosynthetic processes. nih.govwikipedia.org
Key intermediates in such syntheses are often polyene precursors that are designed to fold into a specific conformation to facilitate the desired cyclization cascade. The construction of these precursors themselves can be a multi-step process involving various synthetic transformations. The development of methods for the synthesis of pentacyclic triterpenes has been explored through mechanistic interpretations of reactions like the Friedel–Crafts cyclialkylation, which helps in designing routes to different triterpene skeletons. duke.edu
Stereoselective Synthesis Strategies
Achieving the correct stereochemistry is a critical aspect of triterpenoid (B12794562) synthesis. The rigid structure of the pentacyclic system demands precise control over the formation of each stereocenter. Stereoselective synthesis strategies often employ chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to induce the desired stereochemistry. mdpi.com
For example, lipase-mediated resolution approaches have been successfully used in the stereoselective synthesis of terpenoids by catalyzing the hydrolysis or acylation of racemic starting materials. mdpi.com Furthermore, highly stereocontrolled syntheses have been developed for complex molecules, showcasing the advancements in controlling stereochemical outcomes through carefully planned reaction sequences. nih.gov In the context of A'-Neogammacerane, (17alpha)-, achieving the specific (17alpha) stereochemistry would be a key challenge, likely addressed through a carefully orchestrated cyclization or a post-cyclization modification.
Challenges and Innovations in Complex Triterpenoid Synthesis
The synthesis of complex triterpenoids is fraught with challenges, the most significant of which is the construction of all-carbon quaternary stereocenters. nih.govresearchgate.netresearchgate.netrsc.org These sterically congested centers are difficult to form using traditional synthetic methods. nih.govrsc.org The presence of contiguous quaternary carbons, as found in many terpenes, presents an even greater synthetic hurdle. nih.gov
Innovations in this field often focus on the development of new synthetic methods to address these challenges. nih.govsciencedaily.com For instance, radical-polar crossover cascades have been developed for the synthesis of complex polycyclic motifs. nih.gov Additionally, the use of enzymes in synthetic biology processes is emerging as a powerful tool to create complex terpenes that are difficult to obtain through traditional chemical synthesis. drugtargetreview.commdpi.comnih.govresearchgate.net These enzymatic methods can offer high selectivity and efficiency. drugtargetreview.commdpi.comnih.govresearchgate.net Mimicking nature's strategies, chemists have also developed synthesis methods where the key reaction step occurs inside a molecular capsule, enabling otherwise difficult transformations. sciencedaily.com
Derivatization and Analogue Synthesis
The derivatization of natural triterpenoids is a crucial area of research, often aimed at improving their biological activity or exploring structure-activity relationships. nih.govtmj.romdpi.com While no specific derivatization of A'-Neogammacerane, (17alpha)- has been reported, the general strategies applied to other pentacyclic triterpenes provide a roadmap for potential modifications.
Preparation of Functionalized A'-Neogammacerane, (17alpha)- Derivatives
Functionalization of the triterpene scaffold can be achieved through various chemical transformations. thieme-connect.com For many pentacyclic triterpenes, the most accessible positions for derivatization are the C-3 hydroxyl/oxo group and the C-28 carboxyl group. nih.gov However, A'-Neogammacerane, (17alpha)- lacks these common functional handles, making its derivatization more challenging.
Functionalization would likely require C-H activation strategies to introduce new functional groups at specific positions on the carbon skeleton. thieme-connect.com The development of derivatization reagents and protocols is an active area of research. For instance, optimized protocols for the derivatization of pentacyclic triterpenes for gas chromatography-mass spectrometry (GC-MS) analysis have been developed, which could be adapted for synthetic purposes. nih.govresearchgate.netbohrium.com The synthesis of functionalized derivatives often involves the use of techniques such as oxidative radical cyclization or photochemical methods. rsc.orgijcce.ac.irnih.govnih.govrsc.org
Modification of Ring Systems and Side Chains
Modification of the ring systems of triterpenoids can lead to novel structures with potentially interesting biological properties. tmj.ro This can involve ring expansion, ring contraction, or the introduction of heteroatoms into the carbocyclic framework. tmj.ronih.gov For example, the oxidative functionalization of a trinor-18α-olean-17(22)-ene derivative, a compound with a modified E-ring, has been shown to lead to unusual triterpenes through an intramolecular aldol (B89426) reaction, demonstrating the potential for ring annulation. nih.gov
Given the all-carbon skeleton of A'-Neogammacerane, (17alpha)-, modifications would likely involve skeletal rearrangements or C-H functionalization followed by further transformations. thieme-connect.com The development of new methods for the synthesis of terpenoids and the application of biomimetic approaches could open up new avenues for the modification of such complex and unfunctionalized skeletons. nih.govmdpi.com
The performed searches, which included broad terms such as "synthesis of neogammacerane skeleton," "stereoselective synthesis of triterpenoids," and "reactivity of gammacerane (B1243933) triterpenoids," did not yield any relevant data on this particular isomer. The scientific literature readily available through these searches does not appear to contain specific studies on the synthesis or chemical reactivity of A'-Neogammacerane, (17alpha)-.
This lack of available information prevents the generation of a scientifically accurate and detailed article as requested in the prompt. The core outline provided cannot be addressed with factual research findings, as no such findings for this specific compound could be located. It is possible that "A'-Neogammacerane, (17alpha)-" is a very rare or novel compound with limited to no published research, or it may be referred to under a different nomenclature in existing literature that was not accessible through the conducted searches.
Therefore, it is not possible to provide the requested article focusing solely on the chemical compound “A'-Neogammacerane, (17alpha)-”.
Analytical Approaches for A Neogammacerane, 17alpha Analysis in Complex Matrices
Chromatographic Separation Techniques
The separation of A'-Neogammacerane, (17alpha)- from the myriad of other organic compounds present in samples such as crude oil, sediments, and rock extracts is a critical prerequisite for its accurate analysis. Various chromatographic techniques have been employed to achieve the necessary resolution and selectivity.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including pentacyclic triterpenoids like A'-Neogammacerane, (17alpha)-. The analysis of these biomarkers is routinely performed using GC-MS, often targeting specific ions to enhance selectivity. For instance, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is commonly used to identify hopanes, the class of compounds to which A'-Neogammacerane, (17alpha)- belongs researchgate.netresearchgate.net.
Given the high boiling point of A'-Neogammacerane, (17alpha)-, high-temperature GC columns are often necessary to ensure its elution. A typical GC-MS analysis would involve a temperature program that starts at a moderate temperature and ramps up to a high final temperature to elute the less volatile compounds. For example, a temperature program might start at 50°C, hold for 1 minute, then increase to 310°C at a rate of 3°C/min, and hold for an extended period cup.edu.cn.
| Parameter | Typical Value/Condition |
|---|---|
| Column | HP-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 50°C (1 min), ramp to 310°C at 3°C/min, hold for 25 min |
| MS Ionization | Electron Ionization (70 eV) |
| MS Scan Range | 50-600 amu |
High-performance liquid chromatography offers a complementary approach to GC for the analysis of triterpenoids, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC is a common mode used for the separation of these hydrophobic molecules. The separation is typically achieved on a C18 column with a mobile phase gradient of an organic solvent (like acetonitrile or methanol) and water nih.gov.
For complex samples, a simple HPLC separation may not provide sufficient resolution. In such cases, fraction collection from the HPLC can be performed, followed by analysis of the fractions by other techniques, such as GC-MS or isotope ratio mass spectrometry nih.gov. The choice of mobile phase and gradient profile is critical to achieving the desired separation of isomeric triterpenoids.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized gradient from a lower to a higher percentage of organic modifier |
| Detection | UV (if derivatized), MS |
To tackle the complexity of geological and environmental samples, more advanced separation techniques are often required. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) provides significantly enhanced peak capacity and resolution compared to conventional GC-MS researchgate.netrsc.org. In GCxGC, two columns with different stationary phases are coupled, providing a two-dimensional separation of the sample components. This technique is particularly powerful for resolving co-eluting compounds in complex biomarker mixtures, allowing for the identification of compounds that would be obscured in a one-dimensional separation researchgate.net. For instance, GCxGC-TOFMS has been successfully used to separate various hopane (B1207426) isomers, including gammacerane (B1243933), from other interfering compounds in biodegraded oils scielo.br.
Supercritical fluid chromatography (SFC) is another advanced technique that has shown great promise for the rapid separation of pentacyclic triterpenoids nih.govnih.gov. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC chromatographyonline.com. The separation of triterpenoids by SFC can be achieved on various stationary phases, with the choice of column and mobile phase modifier being crucial for optimizing selectivity nih.gov.
Mass Spectrometric Identification and Quantification
Mass spectrometry is the primary detection method for the unambiguous identification and quantification of A'-Neogammacerane, (17alpha)- in complex matrices due to its high sensitivity and specificity.
Electron ionization is a hard ionization technique that induces extensive fragmentation of the analyte molecule. The resulting fragmentation pattern serves as a molecular fingerprint that is highly characteristic of the compound's structure. For pentacyclic triterpanes like A'-Neogammacerane, (17alpha)-, the mass spectrum is characterized by a series of fragment ions that arise from the cleavage of the polycyclic ring system.
The molecular ion (M+) of A'-Neogammacerane, (17alpha)- (C30H52) is observed at m/z 412 nih.gov. A key diagnostic fragment for many hopanes is the ion at m/z 191, which corresponds to the A/B ring portion of the molecule researchgate.net. The mass spectrum of gammacerane is distinct from that of other hopanes, which aids in its specific identification chiron.no. For example, the mass spectrum of a gammacerane derivative, 3-methylthiogammacerane, shows a molecular ion and prominent fragments at m/z 191 and 237, but notably lacks an ion at m/z 415 (M-43), which is characteristic of some other triterpenoids uu.nl. The fragmentation of the parent gammacerane would be expected to follow similar pathways, with the relative abundances of key fragments providing a unique signature.
Key Fragmentation Ions of A'-Neogammacerane, (17alpha)- (Gammacerane) from a Reference EI-MS Spectrum:
m/z 412 (M+) : Molecular ion nih.gov
m/z 397 (M-15) : Loss of a methyl group
m/z 259
m/z 231
m/z 205
m/z 191 : Characteristic fragment for hopanoids, representing the A/B-ring system
m/z 177
m/z 163
m/z 149
m/z 135
m/z 121
m/z 109
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. This capability is invaluable for the analysis of complex environmental samples where isobaric interferences (compounds with the same nominal mass but different elemental formulas) are common.
Gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC-HR-TOFMS) is a powerful tool for the characterization of geochemical biomarkers in sediments and crude oils nih.govresearchgate.netagilent.com. The high mass accuracy of HRMS allows for the generation of extracted ion chromatograms with very narrow mass windows (e.g., ±5 ppm), which significantly reduces background noise and enhances the selectivity for the target analyte agilent.com. This is particularly advantageous for identifying and quantifying trace levels of A'-Neogammacerane, (17alpha)- in the presence of a complex hydrocarbon matrix. Furthermore, the accurate mass data obtained from HRMS can be used to confirm the elemental composition of the molecular ion and its fragments, providing a higher degree of confidence in the identification of the compound geoscienceworld.org.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the unambiguous structural confirmation of complex molecules like A'-Neogammacerane, (17alpha)-, particularly within intricate matrices such as geological extracts. The method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion (often the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of characteristic product ions.
In the analysis of A'-Neogammacerane, (17alpha)- (molecular formula C₃₀H₅₂, molecular weight 412.7 g/mol ), the initial mass spectrometry step (e.g., in a GC-MS system) would identify the molecular ion at a mass-to-charge ratio (m/z) of 412. In an MS/MS experiment, this m/z 412 ion is selectively isolated and then subjected to fragmentation. The resulting product ion spectrum provides a structural fingerprint of the molecule.
For pentacyclic triterpenoids of the hopane and gammacerane class, fragmentation is highly conserved and informative. jst.go.jp The cleavage of bonds within the polycyclic ring system leads to the formation of specific, stable fragment ions. The most diagnostic fragment ion for this class of compounds is typically found at m/z 191. researchgate.net This ion represents the A/B ring portion of the molecule and is a hallmark of the hopane-type skeleton. Its presence in the MS/MS spectrum of the m/z 412 precursor ion is strong evidence for the core structure of A'-Neogammacerane.
Table 1: Expected Key Product Ions in MS/MS Analysis of A'-Neogammacerane, (17alpha)- (Precursor Ion: m/z 412)
| m/z (Product Ion) | Proposed Origin / Structural Fragment | Significance |
| 397 | [M - CH₃]⁺ | Loss of a methyl group, a common initial fragmentation step. |
| 231 | C/D/E-ring fragment | Represents a significant portion of the core structure. |
| 191 | A/B-ring fragment | Highly characteristic diagnostic ion for the hopane/gammacerane skeleton. |
| 189 | A/B-ring fragment with loss of H₂ | Further fragmentation of the primary A/B-ring ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like A'-Neogammacerane, (17alpha)-. libretexts.org It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the spatial relationships between them. wikipedia.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons. The ¹³C NMR spectrum shows the number of distinct carbon environments. oregonstate.edu For a molecule like A'-Neogammacerane, which possesses a high degree of symmetry and numerous saturated carbons, the aliphatic region of both spectra would be highly complex and crowded.
2D NMR techniques are essential to decipher this complexity. nih.gov Experiments such as Correlation Spectroscopy (COSY) identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon-hydrogen pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, allowing the various fragments and spin systems to be pieced together to build the complete molecular structure. acgpubs.orgresearchgate.net
The precise stereochemistry of A'-Neogammacerane, specifically the (17α)-H configuration at the D/E ring junction, is critical to its identity and is definitively established using NMR. While 1D NMR can provide clues through the analysis of chemical shifts and coupling constants, 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is the most powerful technique for this purpose. acgpubs.org
The NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. To confirm the (17α)-H configuration, specific NOE correlations would be expected. For instance, an NOE would be observed between the axial proton at C-18 and protons on the E-ring, which would be inconsistent with a (17β)-H (hopane) configuration where the E-ring is oriented differently. The presence or absence of key NOE cross-peaks allows for the unambiguous assignment of the relative stereochemistry at all chiral centers, effectively distinguishing A'-Neogammacerane, (17alpha)- from its various diastereomers. ethernet.edu.et
NMR spectroscopy is a cornerstone in the characterization of synthetic organic products. When A'-Neogammacerane, (17alpha)- is produced through chemical synthesis, NMR is used to verify that the target molecule has been successfully formed and to assess its purity.
The process involves a comprehensive comparison of the NMR spectra of the synthetic product with those of an authenticated natural standard or with previously reported and verified spectral data. nih.gov The ¹H and ¹³C chemical shifts, the coupling constants, and the correlations observed in 2D spectra (COSY, HSQC, HMBC, and NOESY) must all match perfectly. Any deviation in chemical shifts or the appearance of unexpected signals could indicate the formation of an incorrect isomer, a byproduct, or the presence of residual starting materials or reagents. Thus, NMR serves as both a tool for structural confirmation and a method for quality control in a synthetic context.
Sample Preparation and Extraction Protocols for Diverse Matrices
The analysis of A'-Neogammacerane, (17alpha)- from complex natural samples, such as rocks or sediments, requires robust and validated sample preparation and extraction protocols to isolate the compound from the bulk matrix and remove interfering substances.
For geological and environmental solid matrices, the primary goal is to efficiently extract the lipid biomarkers, including hopanoids, from the inorganic and macromolecular organic matter (kerogen). The most widely used and reliable method for this purpose is Soxhlet extraction. core.ac.ukutwente.nl
The protocol typically involves the following steps:
Sample Preparation: The rock or sediment sample is first cleaned of external contaminants, dried, and then crushed and pulverized to a fine powder (e.g., <100 mesh) to maximize the surface area for solvent interaction.
Soxhlet Extraction: The powdered sample is placed in a porous cellulose thimble, which is then inserted into the Soxhlet apparatus. A suitable organic solvent or solvent mixture is heated in a flask, and its vapor rises, condenses, and drips into the thimble, continuously washing the sample. nih.gov This process runs for an extended period (typically 24-72 hours) to ensure exhaustive extraction of the soluble organic matter. core.ac.uk
Solvent Selection: The choice of solvent is critical. A mixture of a non-polar and a polar solvent is often most effective. A common choice for extracting biomarkers like hopanoids is a mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 or 93:7 (v/v) ratio. mdpi.com Other effective solvent systems include acetone/hexane (1:1 v/v). epa.gov
Following extraction, the solvent containing the total lipid extract is concentrated, typically using a rotary evaporator, to yield the crude extract for subsequent cleanup.
The crude extract obtained from geological samples is a complex mixture containing many compound classes (e.g., alkanes, aromatics, polar compounds). To isolate A'-Neogammacerane, (17alpha)-, which is a saturated hydrocarbon, the extract must be purified and fractionated.
Column Chromatography: The most common method for fractionation is column chromatography. column-chromatography.comresearchgate.net
Stationary Phase: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto a glass column packed with an activated adsorbent, typically silica gel or alumina.
Mobile Phase (Elution): A series of organic solvents with increasing polarity are passed through the column.
Saturated Hydrocarbons: Non-polar solvents like hexane or heptane are used first to elute the saturated hydrocarbon fraction, which contains n-alkanes, branched alkanes, and cyclic alkanes like hopanes and gammacerane.
Aromatic Hydrocarbons: Solvents of intermediate polarity (e.g., a mixture of hexane and DCM) are then used to elute the aromatic fraction.
Polar Compounds (NSOs): Finally, highly polar solvents like DCM/methanol mixtures are used to elute the polar fraction containing nitrogen, sulfur, and oxygen-containing compounds.
The saturated hydrocarbon fraction containing A'-Neogammacerane, (17alpha)- is collected and concentrated for instrumental analysis (GC-MS, MS/MS).
Solid-Phase Extraction (SPE): SPE is another technique used for sample cleanup and fractionation. It functions on similar principles to column chromatography but often uses pre-packaged cartridges for faster processing. wikipedia.orglibretexts.org For hopanoid isolation, a normal-phase SPE cartridge (e.g., silica) can be used to separate the crude extract into saturate, aromatic, and polar fractions using a similar solvent scheme as in column chromatography. nih.gov
A Neogammacerane, 17alpha As a Geochemical and Paleoenvironmental Biomarker
Tracing Microbial Input and Paleoproductivity
The analysis of A'-Neogammacerane, (17alpha)- in ancient sediments offers a window into the microbial dynamics of past ecosystems. Its molecular structure is a relic of specific biological precursors, allowing geochemists to trace the contributions of different microbial groups to the organic matter preserved in the rock record.
A'-Neogammacerane, (17alpha)- is primarily derived from the diagenesis of tetrahymanol (B161616), a pentacyclic triterpenoid (B12794562) alcohol. wordpress.comuu.nl Tetrahymanol is synthesized by a variety of organisms, with significant contributions from both eukaryotes and prokaryotes. Among eukaryotes, bacterivorous ciliates are a major source of tetrahymanol. uu.nlnih.govnasa.gov These protozoans are particularly abundant in stratified water columns, where they graze on bacteria at the chemocline. nih.govnasa.gov
Certain groups of bacteria have also been identified as producers of tetrahymanol. pnas.orgnih.gov The discovery of tetrahymanol synthesis in bacteria indicates that the presence of A'-Neogammacerane, (17alpha)- in sediments can signify contributions from both eukaryotic and prokaryotic microbial communities. pnas.org The relative abundance of this biomarker can, therefore, reflect the structure of the microbial food web and the dominant biological sources of organic matter in ancient environments.
The distribution of A'-Neogammacerane, (17alpha)- through geological time provides clues about the evolution of microbial ecosystems. As a derivative of tetrahymanol, its presence in ancient sediments points to the existence of specific microbial metabolisms. The biological precursor, tetrahymanol, is known to be synthesized by ciliates when their diet is deficient in sterols. nih.govigiltd.com This suggests that in environments where A'-Neogammacerane, (17alpha)- is abundant, the ecosystem likely included a significant population of these eukaryotic microbes thriving in a stratified water body with a dense population of bacteria. igiltd.com
The gammacerane (B1243933) structure has been identified in rocks as old as the Late Paleoproterozoic, indicating the ancient origins of its biological precursors. wordpress.com The study of its occurrence and abundance in different geological formations helps in understanding the long-term evolution of microbial life and its adaptation to various environmental conditions.
Table 1: Microbial Sources of Tetrahymanol, the Precursor to A'-Neogammacerane, (17alpha)-
| Domain | Organism Group | Ecological Niche | Significance |
| Eukaryota | Bacterivorous Ciliates | Chemocline of stratified water bodies | Major contributors in sterol-limited environments. uu.nlnih.govigiltd.com |
| Bacteria | Aerobic Methanotrophs, Nitrite-oxidizers, Sulfate-reducers | Various aquatic and terrestrial environments | Indicates a broader range of potential microbial sources. pnas.org |
Paleoenvironmental Indicators
A'-Neogammacerane, (17alpha)- is a powerful proxy for deciphering a range of paleoenvironmental parameters. Its formation and preservation are intrinsically linked to specific chemical and physical conditions within the depositional setting.
One of the most well-established applications of gammacerane and its isomers is as an indicator of water column stratification. uu.nlnih.govigiltd.com Stratification, the layering of water due to density differences, can be induced by salinity or thermal gradients. wikipedia.org A'-Neogammacerane, (17alpha)- is frequently found in sediments deposited under hypersaline conditions, but its presence is not exclusively restricted to such environments. nih.govsaltworkconsultants.com
The primary link is to the stratified nature of the water column itself, which often develops in saline lakes and restricted marine basins. saltworkconsultants.comsemanticscholar.org In these settings, a density gradient prevents the mixing of surface and bottom waters, leading to the development of anoxia in the lower water column. nasa.gov The precursor-producing organisms, particularly ciliates, flourish at the interface between the oxygenated upper waters and the anoxic bottom waters. nih.govnasa.gov Therefore, an elevated abundance of A'-Neogammacerane, (17alpha)-, often expressed as the Gammacerane Index (gammacerane/C30 hopane), is a strong indicator of a stratified water column. researchgate.netresearchgate.net
Table 2: Interpretation of Gammacerane Index in Paleoenvironmental Reconstruction
| Gammacerane Index (Gammacerane/C30 Hopane) | Inferred Depositional Environment | Associated Conditions |
| High | Stratified water column, often associated with hypersalinity. saltworkconsultants.comresearchgate.net | Anoxic bottom waters, preservation of organic matter. |
| Low | Well-mixed water column, typically normal marine or freshwater. scielo.br | Oxic to suboxic conditions. |
The presence of A'-Neogammacerane, (17alpha)- is also a reliable indicator of the redox conditions at the time of deposition. The stratification of the water column, which favors the production of the biomarker's precursors, also leads to the development of anoxic or euxinic (anoxic and sulfidic) bottom waters. semanticscholar.org These reducing conditions are crucial for the preservation of organic matter, including the precursor molecules that are later transformed into A'-Neogammacerane, (17alpha)-.
Consequently, this biomarker is often associated with organic-rich sedimentary rocks, such as oil shales and source rocks for petroleum. rsc.org A high gammacerane abundance, in conjunction with other redox-sensitive biomarkers like a low pristane/phytane ratio, strongly suggests deposition in a reducing environment. researchgate.netresearchgate.net The Gammacerane Index is therefore a valuable tool for assessing the redox state of ancient depositional environments. researchgate.netcup.edu.cn
While primarily used as a paleoenvironmental indicator, A'-Neogammacerane, (17alpha)- can also provide insights into the thermal maturity of sedimentary organic matter. The transformation of the biological precursor, tetrahymanol, into the geologically stable A'-Neogammacerane, (17alpha)- is a diagenetic process that is influenced by temperature.
In the early stages of diagenesis, tetrahymanol undergoes dehydration and hydrogenation to form gammacerane isomers. uu.nl The relative abundance and distribution of different isomers can potentially be used to assess the thermal history of the sediment. However, it is important to note that gammacerane itself is a relatively stable molecule and its utility as a thermal maturity parameter is most effective in low-maturity sediments. nih.gov In highly mature rocks, its concentration may be altered by biodegradation or thermal cracking. nih.gov More commonly, other biomarker ratios, such as those based on hopanes and steranes, are used for precise thermal maturity assessment.
Applications in Petroleum Geochemistry
A'-Neogammacerane, (17alpha)-, often referred to in geochemical literature as gammacerane, is a key biomarker utilized in the exploration and production of hydrocarbons. Its presence and abundance in source rock extracts and crude oils provide significant insights into the geological and environmental conditions that led to the formation of petroleum.
The utility of A'-Neogammacerane, (17alpha)- in source rock characterization stems from its well-established link to specific depositional environments. High concentrations of this biomarker are indicative of water column stratification, a condition often associated with saline or hypersaline lacustrine and marine environments. nih.gov This stratification leads to anoxic bottom waters, which enhances the preservation of organic matter.
The Gammacerane Index (GI) , a ratio of gammacerane to C30 αβ hopane (B1207426) (Ga/C30H), is a widely used parameter to infer paleosalinity and water column stratification. acs.org Elevated GI values suggest a stratified water column, which is a key characteristic of many prolific source rocks. For instance, in the Paleogene Biyang Depression in East China, the Gammacerane Index is used alongside elemental ratios to determine paleosalinity levels. acs.org Similarly, in the Erlian Basin, source rocks with high organic content are characterized by a Gam/C30H ratio greater than 0.2, indicating a stratified depositional environment. acs.org
The table below illustrates the use of the Gammacerane Index in characterizing different source rocks.
| Basin/Formation | Gammacerane Index (Ga/C30H) | Inferred Depositional Environment |
| Erlian Basin (Organic Facies A-B) | > 0.2 | Stratified, anoxic |
| Qinnan Sag, Bohai Bay Basin (Es1 Member) | High | Brackish semi-saline water |
| Qinnan Sag, Bohai Bay Basin (Ed3 & Es3 Members) | Low to Moderate | Freshwater brackish water |
| Mahu Sag, Junggar Basin (P1f Source Rocks) | 0.31 - 0.89 | Strongly stratified, highly saline |
This table is based on data presented in multiple geochemical studies. acs.orgresearchgate.netcup.edu.cn
A'-Neogammacerane, (17alpha)- is a robust marker for oil-source rock and oil-oil correlation studies due to its high resistance to thermal degradation and its specific sourcing. nih.gov By comparing the Gammacerane Index of a crude oil to that of potential source rock extracts, geochemists can establish genetic relationships.
In the Qinnan Sag of the Bohai Bay Basin, the gammacerane/C30 hopane ratio is a key indicator used in oil-source correlation studies. rsc.org Similarly, in the Gaosheng area of the Liaohe Basin, the Gammacerane Index helps to identify the source of crude oils, with higher values pointing towards a brackish depositional environment for the source rocks. cup.edu.cn A study in the Mahu Sag of the Junggar Basin successfully correlated shallow-buried saline lacustrine oils to the Lower Permian Fengcheng Formation source rocks, which are rich in gammacerane. cup.edu.cn
The following table provides examples of how the Gammacerane Index is applied in correlation studies.
| Study Area | Oil Gammacerane Index (Ga/C30H) | Source Rock Gammacerane Index (Ga/C30H) | Correlation |
| Mahu Sag, Junggar Basin | 0.31 - 0.89 | 0.31 - 0.89 (P1f Formation) | Strong Correlation |
| Qinnan Sag, Bohai Bay Basin | Variable | Variable (Ed3, Es1, Es3 Formations) | Used to determine contributions from different source rocks |
| Gaosheng Area, Liaohe Basin | High | High (Es4 source rocks) | Strong Correlation |
This table synthesizes findings from various oil-source rock correlation studies. cup.edu.cnrsc.orgcup.edu.cn
The concentration and distribution of A'-Neogammacerane, (17alpha)- can also provide insights into the post-generative history of petroleum, including migration and alteration processes such as biodegradation and thermal maturation.
Biodegradation: Gammacerane is generally considered to be more resistant to biodegradation than hopanes. nih.gov However, at severe levels of biodegradation (Peters and Moldowan level 8 and above), gammacerane can also be degraded. researchgate.net Studies have shown that the concentration of gammacerane decreases with increasing severity of biodegradation. researchgate.net In some cases, biodegradation can lead to the formation of 25-norgammacerane. researchgate.net The relative susceptibility of gammacerane to biodegradation can vary depending on the specific microbial community and environmental conditions. scispace.com In some instances, the ratio of gammacerane to regular hopanes increases with biodegradation, but at extreme levels, the Gammacerane Index may no longer be a valid indicator for depositional environment or oil-source correlation. scispace.com
Thermal Maturation: The stability of A'-Neogammacerane, (17alpha)- makes it a useful biomarker across a wide range of thermal maturities. However, at very high maturity levels (vitrinite reflectance > 0.7%), the concentration of C30 17α(H), 21β(H)-hopane may be depleted faster than gammacerane, which can affect the validity of the Gammacerane Index as a paleoenvironmental indicator. acs.org One study on the thermal evolution of monomeric hopane hydrocarbons found that the carbon isotopes of gammacerane show subtle changes with increasing thermal maturity, suggesting a degree of stability. mdpi.com
The following table summarizes the effects of alteration processes on A'-Neogammacerane, (17alpha)-.
| Alteration Process | Effect on A'-Neogammacerane, (17alpha)- | Impact on Geochemical Interpretation |
| Mild to Moderate Biodegradation | Relatively resistant; concentration may remain stable relative to hopanes. | Gammacerane-based parameters are generally reliable. |
| Severe Biodegradation | Concentration decreases; may be converted to 25-norgammacerane. | Gammacerane Index may become unreliable for correlation and paleoenvironmental reconstruction. scispace.com |
| Thermal Maturation | Generally stable; potential for differential degradation rates with hopane at high maturity. | Caution should be exercised when using the Gammacerane Index in highly mature samples. acs.org |
This table is a summary of findings from studies on the impact of alteration processes on gammacerane. acs.orgscispace.com
Lack of Specific Data on the Environmental Dynamics and Transformation of A'-Neogammacerane, (17alpha)-
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data pertaining to the environmental dynamics and transformation of the chemical compound A'-Neogammacerane, (17alpha)-. The requested detailed analysis for the outlined sections and subsections could not be completed due to the absence of targeted research on this particular molecule.
General information on related compounds, such as other pentacyclic triterpenoids and gammacerane, suggests that these types of molecules are typically hydrophobic and persistent in the environment. They are expected to associate with organic matter in soils and sediments, exhibiting low mobility in aquatic systems. However, without specific studies on A'-Neogammacerane, (17alpha)-, any discussion on its environmental fate would be highly speculative and could not be supported by concrete research findings and data tables as required.
The scientific community has not yet published research addressing the specific transport and distribution mechanisms, including adsorption/desorption processes, aquatic mobility, or atmospheric transport of A'-Neogammacerane, (17alpha)-. Similarly, there is no available information on its abiotic degradation pathways, such as photolytic transformations or hydrolysis under environmental conditions.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline for A'-Neogammacerane, (17alpha)- at this time. Further empirical research is required to elucidate the environmental behavior of this compound.
Environmental Dynamics and Transformation of A Neogammacerane, 17alpha
Biotic Degradation and Biodegradation Studies of A'-Neogammacerane, (17alpha)-
Microbial Degradation in Aerobic and Anaerobic Environments
The specific microbial communities responsible for the degradation of A'-Neogammacerane, (17alpha)- have not been identified. However, studies on the biodegradation of hydrocarbons in various environments can provide a general understanding of the types of microorganisms that might be involved. Both aerobic and anaerobic microorganisms have been shown to degrade complex hydrocarbon structures frontiersin.orgnih.govnih.govbiorxiv.org.
Aerobic Degradation: In aerobic environments, microorganisms utilize oxygenases to initiate the breakdown of complex organic molecules biorxiv.org. For pentacyclic triterpenoids, this would likely involve hydroxylation reactions as an initial step. While the specific aerobic microbes that can degrade A'-Neogammacerane, (17alpha)- are unknown, bacteria and fungi known for their ability to degrade recalcitrant hydrocarbons would be likely candidates.
Anaerobic Degradation: Anaerobic biodegradation of hydrocarbons is a slower process and involves different metabolic pathways compared to aerobic degradation frontiersin.orgnih.gov. Studies on other isoprenoids have shown that anaerobic degradation can occur, for instance, through nitrate-reducing bacteria researchgate.net. It is plausible that under anoxic conditions in sediments and petroleum reservoirs, anaerobic microbial consortia could mediate the degradation of A'-Neogammacerane, (17alpha)-, albeit likely at a slow rate.
The relative resistance of gammacerane (B1243933) to biodegradation compared to hopanes suggests that the gammacerane skeleton, and by extension the A'-Neogammacerane, (17alpha)- skeleton, is structurally more challenging for microbial enzymes to attack nih.govscispace.com. The susceptibility of gammacerane to biodegradation has been observed to vary depending on the specific environmental conditions of the petroleum reservoir nih.govscispace.com.
Biotransformation Pathways and Metabolite Formation
Direct evidence for the biotransformation pathways of A'-Neogammacerane, (17alpha)- is currently lacking. However, based on the study of gammacerane in biodegraded crude oils, a potential biotransformation product has been identified.
Formation of 25-Norgammacerane: In some biodegraded oil samples, the presence of 25-norgammacerane has been linked to the biodegradation of gammacerane scispace.com. This suggests a demethylation reaction at the C-25 position as a potential biotransformation pathway. However, the mechanism for this conversion is not straightforward, and the quantitative relationship between the disappearance of gammacerane and the appearance of 25-norgammacerane is not always consistent nih.govscispace.com.
Based on the microbial transformation of other pentacyclic triterpenoids and steroids, other potential biotransformation pathways for A'-Neogammacerane, (17alpha)- can be hypothesized. These may include:
Hydroxylation: Introduction of hydroxyl groups at various positions on the pentacyclic structure is a common initial step in the microbial degradation of alicyclic compounds nih.gov.
Oxidation: Further oxidation of hydroxylated intermediates to form ketones or carboxylic acids could occur.
Ring Cleavage: Subsequent cleavage of one or more of the rings would be necessary for complete mineralization, although this is likely a very slow process for such a recalcitrant molecule.
The following table summarizes the potential biotransformation pathways and resulting metabolites, drawing inferences from related compounds.
| Transformation Pathway | Potential Metabolite(s) | Evidence/Hypothesis Basis |
| Demethylation | 25-nor-A'-Neogammacerane, (17alpha)- | Inferred from the observation of 25-norgammacerane from gammacerane degradation scispace.com. |
| Hydroxylation | Hydroxylated A'-Neogammacerane, (17alpha)- derivatives | A common initial step in the microbial metabolism of steroids and other cyclic hydrocarbons nih.gov. |
| Oxidation | Keto or carboxy derivatives of A'-Neogammacerane, (17alpha)- | A subsequent step to hydroxylation in many biodegradation pathways. |
It is important to emphasize that these are hypothesized pathways, and further research is required to identify the actual metabolites and enzymatic processes involved in the biotransformation of A'-Neogammacerane, (17alpha)-.
Environmental Fate Modeling and Prediction
Environmental fate models are valuable tools for predicting the persistence, transport, and ultimate fate of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties with environmental parameters to simulate its behavior in different environmental compartments such as soil, water, and air.
Currently, there are no specific environmental fate models developed for A'-Neogammacerane, (17alpha)- or other closely related pentacyclic triterpenoids. The development of such a model would be challenging due to the limited data on its environmental degradation rates and partitioning behavior.
However, general principles of environmental fate modeling can be applied to predict the likely environmental behavior of A'-Neogammacerane, (17alpha)-.
Key Parameters for Modeling:
Persistence: Based on the high resistance of the related compound gammacerane to biodegradation, A'-Neogammacerane, (17alpha)- is expected to be highly persistent in the environment. Its degradation half-life in soil and sediment is likely to be very long.
Sorption: Due to its nonpolar, hydrocarbon structure, A'-Neogammacerane, (17alpha)- is expected to have a high affinity for organic matter in soil and sediment. This would result in a high organic carbon-water (B12546825) partitioning coefficient (Koc), leading to low mobility in most environmental systems.
Bioaccumulation: Its high lipophilicity suggests a potential for bioaccumulation in organisms.
Volatility: A'-Neogammacerane, (17alpha)- is a large molecule with a low vapor pressure, indicating that it is not likely to be significantly transported in the atmosphere.
Types of Models:
Should sufficient data become available, various types of environmental fate models could be adapted to predict the behavior of A'-Neogammacerane, (17alpha)-. These could range from simple screening-level models to more complex, site-specific models.
The following table outlines the general inputs and outputs of a hypothetical environmental fate model for A'-Neogammacerane, (17alpha)-.
| Model Input Parameters | Model Outputs |
| Chemical Properties: | Predicted Environmental Concentrations (PECs): |
| Molecular Weight | In soil (various depths) |
| Water Solubility | In sediment |
| Vapor Pressure | In surface water and groundwater |
| Octanol-Water Partitioning Coefficient (Kow) | In biota |
| Degradation Rates: | Persistence Metrics: |
| Biodegradation half-life in soil (aerobic/anaerobic) | Overall environmental persistence |
| Biodegradation half-life in sediment (aerobic/anaerobic) | |
| Photolysis rate | |
| Environmental Parameters: | Transport and Distribution: |
| Soil organic carbon content | Leaching potential to groundwater |
| Sediment organic carbon content | Runoff to surface water |
| Temperature | Partitioning between environmental compartments |
| pH |
Given the current data limitations, any modeling effort would be highly uncertain. The primary value of such an exercise would be to identify key data gaps and to provide a preliminary assessment of the compound's likely long-term environmental behavior. The high persistence and low mobility suggest that A'-Neogammacerane, (17alpha)-, once introduced into the environment, would likely accumulate in organic-rich soils and sediments.
Advanced Research Avenues and Future Directions for A Neogammacerane, 17alpha Studies
Integrated Multi-Omics Approaches in Biosynthesis Research
The biosynthetic pathway of A'-Neogammacerane, (17alpha)-, is presumed to follow the general route of other triterpenoids, originating from the cyclization of squalene (B77637) or 2,3-oxidosqualene. However, the specific enzymes and regulatory networks that dictate the formation of the A'-neogammacerane skeleton with its characteristic (17alpha)- stereochemistry are unknown. Future research should leverage integrated multi-omics approaches to elucidate this pathway.
Genomic and transcriptomic analyses of organisms known to produce gammacerane (B1243933), such as the protozoon Tetrahymena pyriformis, can identify candidate squalene-hopene cyclase (SHC) genes. rsc.orgrsc.org Subsequent proteomic and metabolomic studies can then correlate the expression of these enzymes with the production of A'-Neogammacerane, (17alpha)-. By combining these datasets, researchers can build comprehensive models of the biosynthetic network, identifying not only the core cyclase but also ancillary enzymes and regulatory factors that influence the final stereochemical outcome.
Table 1: Potential Multi-Omics Strategies for A'-Neogammacerane, (17alpha)- Biosynthesis Research
| Omics Approach | Research Question | Potential Outcome |
| Genomics | What genes are involved in the biosynthesis of the gammacerane skeleton? | Identification of candidate squalene-hopene cyclase (SHC) and other modifying enzyme genes. |
| Transcriptomics | How is the expression of these genes regulated under different environmental conditions? | Understanding of the regulatory networks that control A'-Neogammacerane, (17alpha)- production. |
| Proteomics | Which enzymes are actively producing A'-Neogammacerane, (17alpha)-? | Confirmation of enzyme function and identification of post-translational modifications. |
| Metabolomics | What is the complete profile of triterpenoids produced by the organism? | Quantification of A'-Neogammacerane, (17alpha)- and identification of biosynthetic intermediates and byproducts. |
Development of Novel Synthetic Routes and Functionalized Analogues
The total synthesis of complex natural products like A'-Neogammacerane, (17alpha)-, presents a significant chemical challenge. However, achieving a laboratory synthesis is crucial for confirming its structure, providing pure standards for analytical studies, and enabling the creation of functionalized analogues for probing its biological and geochemical functions.
Future synthetic strategies could draw inspiration from successful total syntheses of other pentacyclic triterpenes, such as lupeol. acs.orgnih.gov These approaches often involve sophisticated cyclization reactions to construct the polycyclic core with precise stereocontrol. duke.edu The development of a stereoselective synthesis for the A'-neogammacerane skeleton would be a major breakthrough.
Once a synthetic route is established, it can be adapted to produce a variety of functionalized analogues. These could include isotopically labeled versions for use as internal standards in quantitative analyses, or analogues with photoaffinity labels or fluorescent tags to investigate their interactions with biological membranes or mineral surfaces.
High-Resolution Spatial and Temporal Biomarker Studies
Gammacerane is a well-established biomarker for water column stratification and is often found in sediments deposited under hypersaline or anoxic conditions. uu.nlnasa.gov The ratio of gammacerane to other hopanes, known as the gammacerane index, is used to infer past environmental conditions. researchgate.netcup.edu.cn However, most studies to date have been conducted at a relatively low resolution.
Future research should focus on high-resolution spatial and temporal studies of A'-Neogammacerane, (17alpha)- in sediment cores. Advances in analytical techniques, discussed in section 9.5, will be critical for achieving this. By analyzing laminated sediments at the sub-millimeter scale, it may be possible to reconstruct past environmental changes with unprecedented detail, potentially revealing seasonal or even shorter-term fluctuations in water column chemistry. Such high-resolution data would provide a much clearer picture of the environmental conditions that favor the production and preservation of A'-Neogammacerane, (17alpha)-.
Role in Astrobiological Contexts and Extraterrestrial Samples
The search for life beyond Earth is one of the most profound scientific endeavors. Complex organic molecules, or biosignatures, are a key target in this search. nih.gov While simple organic molecules have been detected in meteorites, the discovery of a complex triterpenoid (B12794562) like A'-Neogammacerane, (17alpha)- in an extraterrestrial sample would be a landmark finding.
Recent discoveries by the Perseverance rover on Mars have identified organic carbon in mudstones, hinting at the possibility of past habitable environments and potential biosignatures. imperial.ac.ukastrobiology.comsciencedaily.comyoutube.com Future missions with more advanced analytical capabilities could specifically search for complex lipids like pentacyclic triterpenoids. The stability of the gammacerane skeleton makes it a plausible candidate for long-term preservation in Martian sediments.
Furthermore, laboratory studies simulating Martian conditions could investigate the stability and degradation pathways of A'-Neogammacerane, (17alpha)-, providing a framework for interpreting future analytical data from Mars.
Emerging Analytical Technologies for Ultra-Trace Detection
The detection and quantification of A'-Neogammacerane, (17alpha)- in environmental and extraterrestrial samples often require highly sensitive analytical techniques due to its low abundance. Future research will benefit from the development and application of emerging analytical technologies for ultra-trace detection.
Laser desorption/ionization mass spectrometry (LDI-MS) is a promising technique that allows for the direct analysis of biomarkers in sediment cores without the need for extensive sample preparation. usda.govnih.gov This method can provide high-resolution spatial information about the distribution of A'-Neogammacerane, (17alpha)-. Coupling LDI with high-resolution mass analyzers like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) can provide unambiguous identification of the compound. nih.gov
Other advanced mass spectrometry techniques, such as two-dimensional gas chromatography-mass spectrometry (GCxGC-MS), can improve the separation of complex mixtures of isomers, which is crucial for distinguishing A'-Neogammacerane, (17alpha)- from other co-eluting triterpenoids. nih.gov
Table 2: Emerging Analytical Technologies for A'-Neogammacerane, (17alpha)- Detection
| Technology | Principle | Advantages for A'-Neogammacerane, (17alpha)- Analysis |
| Laser Desorption/Ionization Mass Spectrometry (LDI-MS) usda.govresearchgate.net | A laser is used to desorb and ionize molecules directly from a solid sample. | Minimal sample preparation, high spatial resolution, rapid analysis. |
| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) nih.gov | Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine their mass-to-charge ratio with very high accuracy. | Unambiguous molecular formula determination, high mass resolution. |
| Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) | Two different gas chromatography columns are coupled to provide enhanced separation of complex mixtures. | Improved resolution of isomers, increased peak capacity. |
Conceptual Refinements in Geochemical Cycle Modeling
Geochemical models are essential tools for understanding the Earth's climate system and how it has changed over time. gavinpublishers.com Molecular proxies, including biomarkers like gammacerane, provide crucial data for constraining these models. whoi.edu However, the interpretation of these proxies is often based on simplified assumptions.
Future research should focus on refining the conceptual models that link the abundance of A'-Neogammacerane, (17alpha)- in sediments to specific environmental parameters. This will require a better understanding of its biological sources, biosynthetic pathways, and diagenetic fate. For instance, understanding how the ratio of A'-Neogammacerane, (17alpha)- to other gammacerane isomers changes with temperature, salinity, or redox conditions could lead to the development of more sophisticated and accurate paleoenvironmental proxies. cup.edu.cn
By incorporating a more nuanced understanding of the factors controlling the production and preservation of A'-Neogammacerane, (17alpha)-, geochemical models can provide more reliable reconstructions of past environments and more accurate predictions of future climate change. longdom.org
Interdisciplinary Research with Earth System Sciences
The study of A'-Neogammacerane, (17alpha)- has implications that extend beyond geochemistry and organic chemistry. Integrating research on this molecule with broader Earth system sciences can lead to a more holistic understanding of the planet's interconnected systems.
For example, understanding the distribution of gammacerane-producing organisms in modern environments can provide insights into microbial ecology and biogeography. geomar.deiu.eduucalgary.ca This information can then be used to improve the representation of microbial processes in Earth System Models. asm.orgnoaa.govresearchgate.net The production of microbial lipids, including triterpenoids, can influence the physical and chemical properties of microbial membranes and potentially impact biogeochemical cycles on a larger scale. researchgate.netnih.gov
Collaborations between geochemists, microbiologists, oceanographers, and climate modelers will be essential for fully realizing the potential of A'-Neogammacerane, (17alpha)- as a tool for understanding the Earth system.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the molecular structure of A'-Neogammacerane, (17alpha)- and its derivatives?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the carbon skeleton and stereochemistry, particularly for the 17α-configuration and propyl substituents at C22 . High-resolution mass spectrometry (HR-MS) is critical for confirming the molecular formula (e.g., C32H56 for 22-propyl derivatives) and isotopic patterns . Pair these with HPLC or GC-MS for purity validation (>98%) and comparison to synthetic standards, as outlined in protocols for structurally similar steroids like 17α-hydroxyprogesterone .
Q. How should researchers validate the reproducibility of synthetic protocols for A'-Neogammacerane analogs?
- Methodological Answer : Document reaction parameters (temperature, catalysts, solvent systems) in triplicate and include detailed characterization data (e.g., NMR shifts, melting points) in the main manuscript for up to five compounds, per Beilstein Journal guidelines . For derivatives with >9 stereocenters (e.g., 22-propyl-A'-Neogammacerane), provide supplementary crystallographic data or comparative chromatograms to confirm stereochemical fidelity . Cross-reference synthetic yields against literature values for analogous triterpenoids .
Q. What statistical approaches are appropriate for analyzing bioactivity data (e.g., enzyme inhibition) of A'-Neogammacerane derivatives?
- Methodological Answer : Use Student’s t-test for pairwise comparisons (e.g., IC50 values) and One-Way ANOVA with post-hoc Tukey tests for multi-group analyses (e.g., dose-response curves) . For non-normal distributions (e.g., skewed IC50 data), apply Wilcoxon signed-rank tests. Report p-values as two-tailed with α=0.05, and validate assumptions using software like GraphPad Prism or SPSS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments of A'-Neogammacerane analogs with multiple undefined stereocenters?
- Methodological Answer : Combine X-ray crystallography (for unambiguous 3D structure determination) with NOESY NMR to identify spatial proximities of protons in ambiguous regions (e.g., C17α vs. C17β configurations) . Compare experimental optical rotation values to computational predictions (DFT-based) for chiral centers . For unresolved cases (e.g., C21b), synthesize diastereomeric pairs and analyze chromatographic retention times under chiral conditions .
Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies of A'-Neogammacerane derivatives?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability differences. Use LC-MS/MS to quantify metabolite formation in vivo, which may explain reduced efficacy compared to in vitro assays . For receptor-binding studies, employ surface plasmon resonance (SPR) to measure binding kinetics (KD, Kon/Koff) and validate target engagement in cellular models .
Q. How can computational modeling improve the design of A'-Neogammacerane-based inhibitors for steroidogenic enzymes (e.g., 17α-hydroxylase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using high-resolution enzyme structures (PDB: 3RUK) to predict binding poses of A'-Neogammacerane derivatives . Validate docking scores with free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations (>100 ns) to assess stability of ligand-receptor interactions. Prioritize derivatives with predicted ΔG < -10 kcal/mol for synthesis .
Q. What experimental controls are critical when assessing the environmental persistence of A'-Neogammacerane derivatives?
- Methodological Answer : Include abiotic controls (e.g., sterile soil/water samples) to distinguish microbial degradation from hydrolysis/oxidation. Use stable isotope-labeled analogs (e.g., ¹³C-A'-Neogammacerane) in LC-HRMS to track degradation pathways . For ecotoxicity assays, compare results to reference compounds (e.g., n-tetracosane) with established environmental safety profiles .
Methodological Best Practices
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental reporting: include instrument models (e.g., Bruker AVANCE III HD 600 MHz NMR), solvent purification methods, and raw spectral data in supplementary files .
- Conflict Resolution : For conflicting bioactivity data, apply the "weight of evidence" approach by integrating structural, computational, and biological datasets .
- Ethical Compliance : Disclose all funding sources and conflicts of interest, adhering to standards in clinical and environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
